8-(Stearoylamido)-3,6-dioxaoctanoic acid

説明

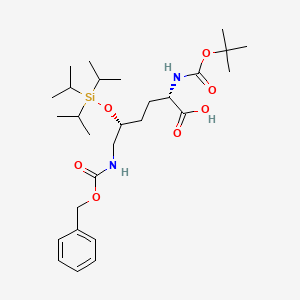

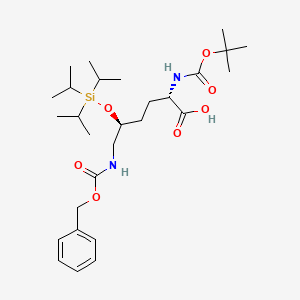

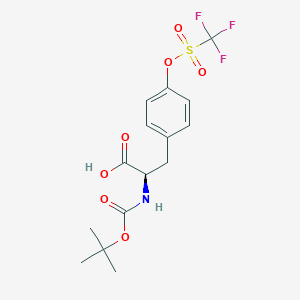

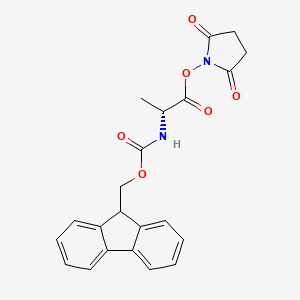

8-(Stearoylamido)-3,6-dioxaoctanoic acid is a useful research compound. Its molecular formula is C24H47NO5 and its molecular weight is 429.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 429.34542360 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Molecular Structure

- The synthesis of podands modified with thiosemicarbazide and fluoroalkyl(hydroxy)pyrazoline fragments has been explored using derivatives of 3,6-dioxaoctane. This research highlights the synthesis of compounds through various chemical reactions and their structural analysis using X-ray diffraction (Filyakova et al., 2017).

Structure of Reaction Products

- Research on the reaction of 3,6-dioxa-1,8-(di-2,3-dichloromaleimido)octane with 3,6-dioxaoctane-1,8-diamine has been conducted, leading to the formation of specific compounds. The study involved detailed structural analysis using x-ray structural investigation (Ganin et al., 1992).

Hydrogen Bonding and Tautomerism in Schiff Bases

- Research on 1,8-di[N-2-oxyphenyl-salicylidene]-3,6-dioxaoctane and related compounds focuses on their synthesis, characterization, and the study of tautomeric equilibria. The study provides insights into the intramolecular hydrogen bonding and tautomerism in Schiff bases (Yıldız et al., 1998).

DNA Binding Properties

- Research on the synthesis and DNA binding properties of bis-PNA (peptide nucleic acid), containing 8-amino-3,6-dioxaoctanoic acid units, highlights its potential in forming stable triple-stranded complexes with complementary oligonucleotides. This study is significant in understanding DNA binding mechanisms (Egholm et al., 1995).

Synthesis of Diazadioxa[8]circulenes

- The synthesis of a new class of planar cyclooctatetraenes, diazadioxa[8]circulenes, using 3,6-dihydroxycarbazoles, and their characterization, including optical and electrochemical properties, has been researched. This contributes to the understanding of antiaromatic compounds in chemistry (Hensel et al., 2013).

Solid-Phase Enzymatic Synthesis

- The study on solid-phase enzymatic synthesis of a Sialyl Lewis X Tetrasaccharide using a matrix that includes 3,6-dioxaoctane derivatives. This research provides insights into enzymatic synthesis processes and their applications (Blixt & Norberg, 1998).

作用機序

Target of Action

Stearoyl-adoa, also known as 2-(2-(2-Stearamidoethoxy)ethoxy)acetic acid or 8-(Stearoylamido)-3,6-dioxaoctanoic acid, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, contributing to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Mode of Action

Stearoyl-adoa interacts with its target, SCD1, by inhibiting its activity . SCD1 is an endoplasmic reticulum enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs), specifically oleate and palmitoleate from stearoyl-CoA and palmitoyl-CoA . By inhibiting SCD1, Stearoyl-adoa disrupts this conversion process, leading to a decrease in the production of MUFAs .

Biochemical Pathways

The inhibition of SCD1 by Stearoyl-adoa affects several biochemical pathways. SCD1 plays a crucial role in lipid biosynthesis, energy sensing, and the transduction signals that influence mitogenesis and tumorigenesis . By inhibiting SCD1, Stearoyl-adoa can disrupt these pathways, potentially leading to a decrease in cancer cell proliferation and survival .

Result of Action

The inhibition of SCD1 by Stearoyl-adoa results in a decrease in the production of MUFAs, which are major components of membrane phospholipids, cholesterol esters, and alkyl-diacylglycerol . This can lead to changes in cell membrane fluidity and signal transduction, potentially affecting cell growth and differentiation . In the context of cancer, this could result in decreased proliferation, invasion, sternness, and chemoresistance of cancer cells .

Action Environment

The action of Stearoyl-adoa can be influenced by various environmental factors. For instance, the regulation of SCD1, the target of Stearoyl-adoa, is known to be affected by factors such as metabolism, diet, tumor microenvironment, transcription factors, non-coding RNAs, and epigenetic modification . These factors could potentially influence the action, efficacy, and stability of Stearoyl-adoa.

生化学分析

Biochemical Properties

Stearoyl-adoa plays a crucial role in biochemical reactions. It is primarily associated with the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 converts saturated fatty acids to monounsaturated fatty acids . The altered expression of SCD1, which can be influenced by Stearoyl-adoa, contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Cellular Effects

Stearoyl-adoa has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, alteration in SCD1 expression, which can be modulated by Stearoyl-adoa, changes the fatty acid profile of lipids in cells, producing diverse effects on cellular function .

Molecular Mechanism

The molecular mechanism of Stearoyl-adoa involves its interaction with biomolecules like SCD1 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Stearoyl-adoa change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Stearoyl-adoa vary with different dosages in animal models

Metabolic Pathways

Stearoyl-adoa is involved in metabolic pathways, particularly those involving the enzyme SCD1 . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

2-[2-[2-(octadecanoylamino)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)25-18-19-29-20-21-30-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCZDCKAEPCEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)